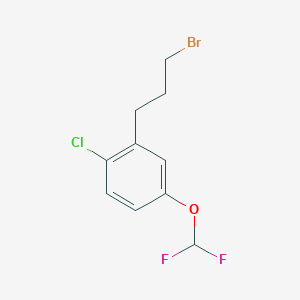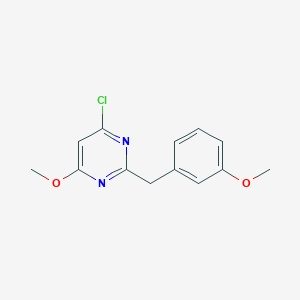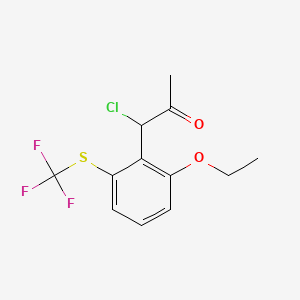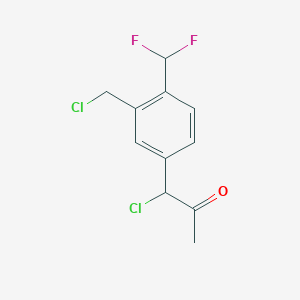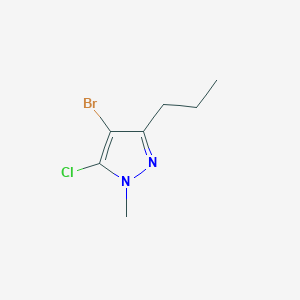
4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole is a heterocyclic compound with the molecular formula C7H10BrClN2. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of bromine and chlorine atoms in the structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole typically involves the reaction of appropriate pyrazole precursors with brominating and chlorinating agents. One common method is the bromination of 5-chloro-1-methyl-3-propyl-pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and coupled products with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to bind to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-methyl-3-propyl-pyrazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-1-methyl-3-propyl-pyrazole: Lacks the bromine atom, leading to different chemical properties.
4-Bromo-5-chloro-3-methyl-1-propyl-pyrazole: A positional isomer with different substitution patterns.
Uniqueness
4-Bromo-5-chloro-1-methyl-3-propyl-pyrazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential biological activities. This dual halogenation makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Eigenschaften
Molekularformel |
C7H10BrClN2 |
|---|---|
Molekulargewicht |
237.52 g/mol |
IUPAC-Name |
4-bromo-5-chloro-1-methyl-3-propylpyrazole |
InChI |
InChI=1S/C7H10BrClN2/c1-3-4-5-6(8)7(9)11(2)10-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
AXSZOKPPCDYBKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C(=C1Br)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


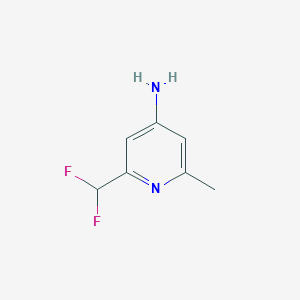
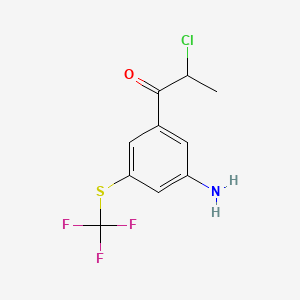
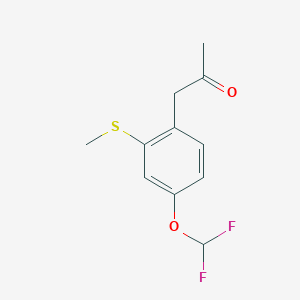
![Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045034.png)
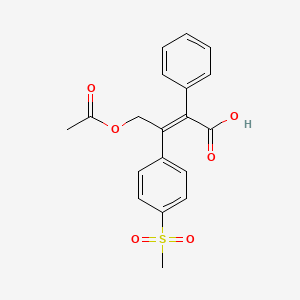
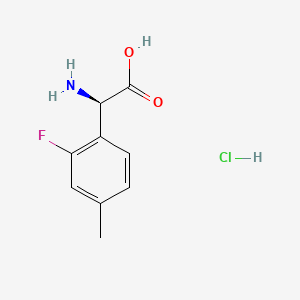
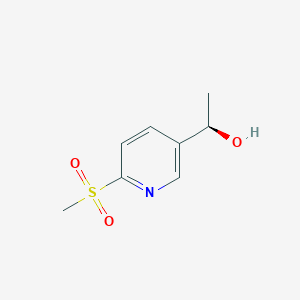
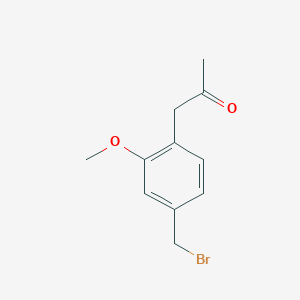
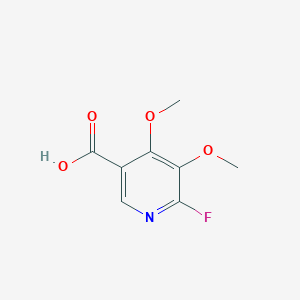
![6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4'-piperidin]-5(6h)-one](/img/structure/B14045073.png)
